6-{[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]METHYL}-N2-(2-METHYLPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE
Overview
Description
6-{[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]METHYL}-N2-(2-METHYLPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a triazine core, which is a six-membered ring containing three nitrogen atoms, and is substituted with a piperazine moiety and methoxyphenyl groups. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it a valuable subject of study in medicinal chemistry and pharmacology.
Preparation Methods
The synthesis of 6-{[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]METHYL}-N2-(2-METHYLPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE typically involves multiple steps, starting with the preparation of the triazine core. One common method involves the cyclization of appropriate precursors under controlled conditions. The piperazine moiety is then introduced through nucleophilic substitution reactions, often using 1-(2-methoxyphenyl)piperazine as a key reagent. The final product is obtained after purification steps, such as recrystallization or chromatography, to ensure high purity and yield .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The methoxyphenyl groups can be oxidized under specific conditions to form corresponding quinones.
Reduction: The triazine ring can be reduced to form dihydrotriazine derivatives.
Substitution: The piperazine moiety can participate in nucleophilic substitution reactions, allowing for the introduction of different substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6-{[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]METHYL}-N2-(2-METHYLPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: It has shown promise as a lead compound in the development of new therapeutic agents, particularly for targeting specific receptors in the central nervous system.
Mechanism of Action
The mechanism of action of 6-{[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]METHYL}-N2-(2-METHYLPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine moiety is known to interact with alpha1-adrenergic receptors, which are involved in various physiological processes. The compound’s binding to these receptors can modulate their activity, leading to therapeutic effects. Additionally, the triazine core can interact with nucleic acids, potentially affecting gene expression and cellular functions .
Comparison with Similar Compounds
Compared to other similar compounds, 6-{[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]METHYL}-N2-(2-METHYLPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE stands out due to its unique combination of functional groups. Similar compounds include:
Trazodone: An antidepressant with a similar piperazine moiety.
Naftopidil: An alpha1-adrenergic receptor antagonist used to treat benign prostatic hyperplasia.
Urapidil: An antihypertensive agent with a similar triazine core. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
6-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]-2-N-(2-methylphenyl)-1,3,5-triazine-2,4-diamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N7O/c1-16-7-3-4-8-17(16)24-22-26-20(25-21(23)27-22)15-28-11-13-29(14-12-28)18-9-5-6-10-19(18)30-2/h3-10H,11-15H2,1-2H3,(H3,23,24,25,26,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOBNSAGNIAHUAT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC2=NC(=NC(=N2)N)CN3CCN(CC3)C4=CC=CC=C4OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N7O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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